5-Fluoro-2-methylbenzoyl chloride CAS number
5-Fluoro-2-methylbenzoyl chloride CAS number
An In-Depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to provide a comprehensive understanding of its synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.
Core Compound Identity and Physicochemical Properties
5-Fluoro-2-methylbenzoyl chloride is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a methyl group on the benzene ring introduces specific electronic and steric characteristics that make it a valuable reagent in targeted synthesis.
The fluorine atom, with its high electronegativity, acts as a weak electron-withdrawing group via induction, influencing the reactivity of the acyl chloride. Simultaneously, it can serve as a bioisostere for a hydrogen atom, enhancing metabolic stability and modulating binding affinities in pharmaceutical compounds. The ortho-methyl group provides steric hindrance that can direct reaction pathways and influence the final conformation of the synthesized molecule.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 21900-39-0 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [3] |
| Molecular Weight | 172.58 g/mol | [1][3] |
| Appearance | Clear colorless to pale yellow liquid | [2][4] |
| Density | 1.270 g/mL at 25 °C | |
| Boiling Point | 108 °C at 24 mmHg | [5][3] |
| Refractive Index | 1.5305-1.5345 at 20°C | [2][4] |
| Flash Point | 87 °C (188 °F) | [5][6] |
| InChI Key | HBAQRSDZSVESSF-UHFFFAOYSA-N | [3] |
Strategic Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and common synthesis of 5-Fluoro-2-methylbenzoyl chloride involves the chlorination of its parent carboxylic acid, 5-Fluoro-2-methylbenzoic acid (CAS No. 33184-16-6). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation in a laboratory setting.
Causality in Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. This is a critical consideration for ensuring a high-purity starting material for subsequent sensitive reactions.
Caption: Synthesis of 5-Fluoro-2-methylbenzoyl chloride.
Experimental Protocol: Synthesis of 5-Fluoro-2-methylbenzoyl chloride
This protocol is adapted from standard procedures for benzoyl chloride synthesis and must be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[7]
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Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with sodium hydroxide solution to neutralize HCl and SO₂ fumes).
-
Charging the Flask: Add 5-Fluoro-2-methylbenzoic acid (1.0 eq) to the flask.
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (2.0-3.0 eq) to the flask. The reaction is exothermic and will likely begin to evolve gas.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.
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Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.
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Purification: The resulting crude 5-Fluoro-2-methylbenzoyl chloride (a liquid oil) can be purified by vacuum distillation to yield the final product.
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Validation: Confirm product identity and purity using analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS. Purity should typically be ≥97.5%.[2]
Reactivity and Mechanistic Insights: The Role in Amide Bond Formation
As an acyl chloride, the compound's primary utility lies in nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it an excellent substrate for reaction with a wide range of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of medicinal chemistry.
Caption: General mechanism for nucleophilic acyl substitution.
The presence of the fluorine atom is a key design element in drug discovery.[8] It can enhance binding affinity to target proteins through favorable electrostatic interactions and increase metabolic stability by blocking potential sites of oxidative metabolism. The strategic incorporation of fluorine has been a successful strategy in numerous approved drugs.[9]
Workflow: Amide Synthesis using 5-Fluoro-2-methylbenzoyl chloride
This workflow outlines a self-validating system for synthesizing a target amide, a common application in drug development.
Caption: A validated workflow for amide synthesis.
Safety, Handling, and Storage
5-Fluoro-2-methylbenzoyl chloride is a corrosive and water-reactive substance. Strict adherence to safety protocols is mandatory.
Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. Mishandling this reagent can lead to hazardous situations and compromise experimental outcomes. It reacts with water, including atmospheric moisture, to generate corrosive HCl gas.[10]
Table 2: GHS Hazard and Precautionary Summary
| Category | Code | Statement | Source(s) |
| Pictogram | GHS05 | Corrosive | [6] |
| Signal Word | Danger | [3][6] | |
| Hazard | H314 | Causes severe skin burns and eye damage. | [3][6][11] |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3][11] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][11] |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| Storage | P405 | Store locked up. | [11] |
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12][13]
-
Use glass or PTFE-lined equipment. The compound will react with materials containing active hydrogen atoms.
-
Keep away from water and sources of moisture.[10]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and amines.
Conclusion: A Versatile Tool in Modern Chemistry
5-Fluoro-2-methylbenzoyl chloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its tailored electronic and steric properties allow for the precise construction of complex molecular architectures. Understanding its synthesis, reactivity, and handling requirements empowers researchers to leverage its full potential safely and effectively, paving the way for the development of novel therapeutics and advanced materials. The strategic use of such fluorinated building blocks remains a cornerstone of modern medicinal chemistry.[8][9]
References
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5-fluoro-2-methylbenzoyl chloride. ChemBK. [Link]
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MSDS of 5-Fluoro-2-methoxybenzoyl chloride. Angene. [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]
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5-Fluoro-2-methylbenzoyl chloride. ChemBK. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
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